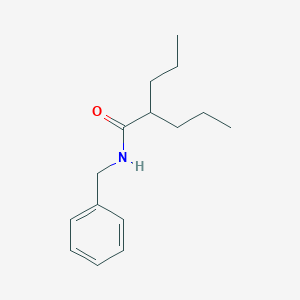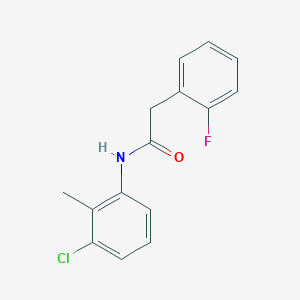
N-(3-chloro-2-methylphenyl)-2-(2-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-2-(2-fluorophenyl)acetamide, also known as CMA, is a synthetic compound that belongs to the family of arylacetamide derivatives. CMA has gained significant attention in scientific research due to its potential therapeutic properties.
Wirkmechanismus
N-(3-chloro-2-methylphenyl)-2-(2-fluorophenyl)acetamide acts by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, which are involved in the inflammatory response. N-(3-chloro-2-methylphenyl)-2-(2-fluorophenyl)acetamide also acts as a sodium channel blocker, which helps in reducing pain and seizures.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-2-(2-fluorophenyl)acetamide has been shown to reduce inflammation and pain in animal models. It also has anticonvulsant effects and can reduce the frequency and severity of seizures. N-(3-chloro-2-methylphenyl)-2-(2-fluorophenyl)acetamide has been found to have neuroprotective properties and can improve cognitive function in animal models of Alzheimer's and Parkinson's diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chloro-2-methylphenyl)-2-(2-fluorophenyl)acetamide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, N-(3-chloro-2-methylphenyl)-2-(2-fluorophenyl)acetamide has some limitations, including its low bioavailability and potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the research on N-(3-chloro-2-methylphenyl)-2-(2-fluorophenyl)acetamide. One potential direction is to investigate the potential use of N-(3-chloro-2-methylphenyl)-2-(2-fluorophenyl)acetamide in the treatment of neuropathic pain. Another direction is to study the effects of N-(3-chloro-2-methylphenyl)-2-(2-fluorophenyl)acetamide on other inflammatory mediators and their role in the inflammatory response. Furthermore, the development of more potent and selective COX-2 inhibitors based on the structure of N-(3-chloro-2-methylphenyl)-2-(2-fluorophenyl)acetamide is another potential direction for future research.
Conclusion:
In conclusion, N-(3-chloro-2-methylphenyl)-2-(2-fluorophenyl)acetamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(3-chloro-2-methylphenyl)-2-(2-fluorophenyl)acetamide have been discussed in this paper. Further research on N-(3-chloro-2-methylphenyl)-2-(2-fluorophenyl)acetamide is needed to fully understand its potential therapeutic properties and develop more effective treatments for various diseases.
Synthesemethoden
N-(3-chloro-2-methylphenyl)-2-(2-fluorophenyl)acetamide can be synthesized using various methods, including the reaction of 3-chloro-2-methylbenzoic acid with 2-fluoroaniline. The reaction is carried out in the presence of a suitable coupling agent and a base. The product is then purified using column chromatography. The yield of N-(3-chloro-2-methylphenyl)-2-(2-fluorophenyl)acetamide obtained through this method is around 60%.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-2-methylphenyl)-2-(2-fluorophenyl)acetamide has been extensively studied for its potential therapeutic properties, including its anti-inflammatory, analgesic, and anticonvulsant effects. It has also been found to have neuroprotective properties and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Molekularformel |
C15H13ClFNO |
|---|---|
Molekulargewicht |
277.72 g/mol |
IUPAC-Name |
N-(3-chloro-2-methylphenyl)-2-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C15H13ClFNO/c1-10-12(16)6-4-8-14(10)18-15(19)9-11-5-2-3-7-13(11)17/h2-8H,9H2,1H3,(H,18,19) |
InChI-Schlüssel |
BOMNCWGWODQHJS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CC2=CC=CC=C2F |
Kanonische SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CC2=CC=CC=C2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-(allylthio)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290289.png)
![9-(butylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290290.png)
![1-{[2-(dodecylsulfanyl)ethoxy]methyl}-5-fluoro-2,4(1H,3H)-pyrimidinedione](/img/structure/B290293.png)
![Diphenyl {4-nitrophenyl}{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}methylphosphonate](/img/structure/B290294.png)
methylphosphonate](/img/structure/B290295.png)
![methyl (3-ethyl-2-[(4-methoxyanilino)carbothioyl]-2-oxido-4-oxo-3,4-dihydro-1,3,2-benzodiazaphosphinin-1(2H)-yl)acetate](/img/structure/B290296.png)

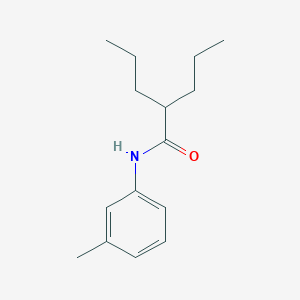

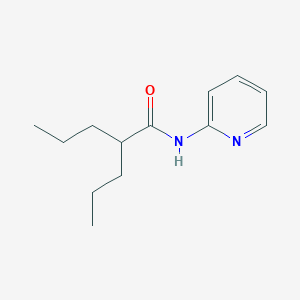
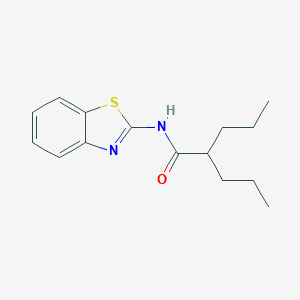
![Ethyl 3-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate](/img/structure/B290310.png)
